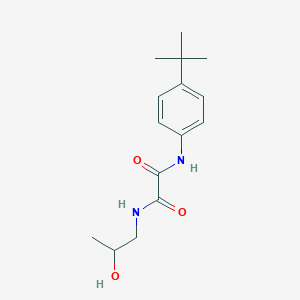
Oxamide, N-(4-tert-butylphenyl)-N'-(2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N-(4-tert-butylphenyl)-N’-(2-hydroxypropyl)- is a synthetic organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group. This particular compound features a tert-butylphenyl group and a hydroxypropyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(4-tert-butylphenyl)-N’-(2-hydroxypropyl)- typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could involve the following steps:
Preparation of Oxalyl Chloride: Oxalic acid is reacted with thionyl chloride to form oxalyl chloride.
Formation of Intermediate: Oxalyl chloride is then reacted with 4-tert-butylaniline to form an intermediate.
Final Product Formation: The intermediate is reacted with 2-amino-1-propanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N-(4-tert-butylphenyl)-N’-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of functional groups such as nitro, sulfonyl, or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of polymers, coatings, or other materials.
Mécanisme D'action
The mechanism of action of Oxamide, N-(4-tert-butylphenyl)-N’-(2-hydroxypropyl)- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxypropyl group can form hydrogen bonds, while the tert-butylphenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxamide: The parent compound without the substituted groups.
N-Phenyl Oxamide: Contains a phenyl group instead of a tert-butylphenyl group.
N-(4-tert-butylphenyl) Oxamide: Lacks the hydroxypropyl group.
Uniqueness
Oxamide, N-(4-tert-butylphenyl)-N’-(2-hydroxypropyl)- is unique due to the presence of both the tert-butylphenyl and hydroxypropyl groups. These groups can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other oxamide derivatives.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N'-(4-tert-butylphenyl)-N-(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)9-16-13(19)14(20)17-12-7-5-11(6-8-12)15(2,3)4/h5-8,10,18H,9H2,1-4H3,(H,16,19)(H,17,20) |
Clé InChI |
VNHUZGVRIAZEJU-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)


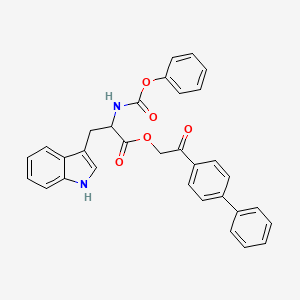
![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)
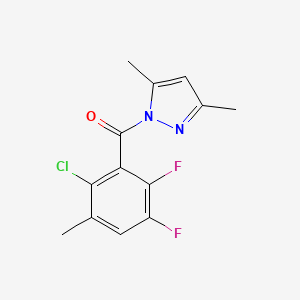
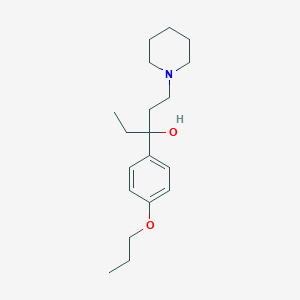
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
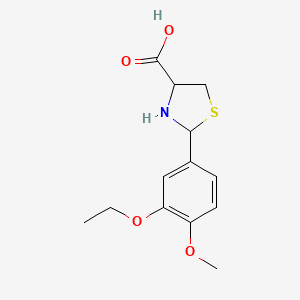

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
